molecular formula C20H22N6O4 B1664731 A2AR-agonist-1 CAS No. 41552-95-8

A2AR-agonist-1

Cat. No.: B1664731
CAS No.: 41552-95-8
M. Wt: 410.4 g/mol
InChI Key: QGCNEMXXKWZPHR-WVSUBDOOSA-N
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Mechanism of Action

Target of Action

A2AR-agonist-1, also known as N-(2-(1H-Indol-3-yl)ethyl)adenosine, is a potent agonist of the Adenosine A2A Receptor (A2AR) and Equilibrative Nucleoside Transporter 1 (ENT1) . A2AR is a G protein-coupled receptor (GPCR) that plays a central role in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .

Mode of Action

The this compound interacts with its targets, A2AR and ENT1, by binding to them. This binding induces key conformational changes in A2AR, which are central to signal transduction . The activation of A2AR by the agonist facilitates G protein coupling and ultimately signal transduction .

Biochemical Pathways

The activation of A2AR leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This PKA-dependent pathway is responsible for the down-modulation of inflammatory networks and tissue injury . The activation of A2AR can also lead to PKA-independent pathways .

Pharmacokinetics

The bioavailability of this compound is likely influenced by its interaction with ent1, a transporter that facilitates the uptake of nucleosides and their analogs across cell membranes .

Result of Action

The activation of A2AR by this compound can have various molecular and cellular effects. For instance, it can modulate the immune response and inflammation, potentially providing therapeutic benefits in a variety of pathophysiological conditions, including sleep disorders, cancer, and dementia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inflammatory environment can have a strong impact on the effect of this compound on the Th17 autoimmune response . Moreover, the lipid environment in which A2AR is embedded can influence the receptor’s conformational landscape and thus its activation by this compound .

Future Directions

The future directions of research on “N-(2-(1H-Indol-3-yl)ethyl)adenosine” could involve further exploration of its role in auxin metabolism and its potential applications in other areas of biology and medicine .

Biochemical Analysis

Biochemical Properties

N-(2-(1H-Indol-3-yl)ethyl)adenosine interacts with the adenosine A2A receptor, which is a member of the G protein-coupled receptor family . The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine leads to the accumulation of intracellular levels of cAMP generated by the enzyme adenylyl cyclase (AC) . This triggers the activation of protein kinase cAMP-dependent (PKA) and subsequently activation of cAMP responsive element-binding protein (CREB), which in turn inhibits NF-κB .

Cellular Effects

The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to enhance the accumulation of AMP (cAMP) and released peptides from sensory neurons, resulting in constitutive activation of pain .

Molecular Mechanism

The molecular mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)adenosine involves its binding interactions with the adenosine A2A receptor . This binding facilitates G protein coupling and ultimately signal transduction . The activation of A2AR by N-(2-(1H-Indol-3-yl)ethyl)adenosine leads to an increase in intracellular cAMP levels, which in turn activates PKA and CREB .

Temporal Effects in Laboratory Settings

The effects of N-(2-(1H-Indol-3-yl)ethyl)adenosine on the adenosine A2A receptor have been studied using unbiased microsecond-length Molecular Dynamics (MD) simulations . These studies have shown that the receptor transitions to an intermediate conformation when bound with N-(2-(1H-Indol-3-yl)ethyl)adenosine .

Dosage Effects in Animal Models

The effects of N-(2-(1H-Indol-3-yl)ethyl)adenosine vary with different dosages in animal models . For instance, it has been shown that the blockade of the A2A receptor before the start of the pathogenic process is neuroprotective, as it prevents light-induced retinal damage .

Metabolic Pathways

N-(2-(1H-Indol-3-yl)ethyl)adenosine is involved in the adenosine signaling pathway . This pathway involves the activation of adenylyl cyclase, which leads to the production of cAMP. The increase in cAMP levels then activates PKA, which subsequently activates CREB .

Transport and Distribution

N-(2-(1H-Indol-3-yl)ethyl)adenosine is transported and distributed within cells and tissues through its interaction with the adenosine A2A receptor . This receptor is widely distributed throughout the body, from the central nervous system to peripheral organs .

Subcellular Localization

The adenosine A2A receptor, with which N-(2-(1H-Indol-3-yl)ethyl)adenosine interacts, is an integral membrane protein . It possesses seven transmembrane alpha helices, as well as an extracellular N-terminus and an intracellular C-terminus . The A2A receptor binds with the Gs protein at the intracellular site of the receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A2AR-agonist-1 typically involves the reaction of adenosine with an indole derivativeThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: A2AR-agonist-1 undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to modify its pharmacological properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct pharmacological profiles .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCNEMXXKWZPHR-WVSUBDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961808
Record name N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41552-95-8
Record name Adenosine, N-(2-(1H-indol-3-yl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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